5-(2-Chloro-3-methoxyphenyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
fenoprofen , belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly used to alleviate pain, reduce inflammation, and manage conditions such as arthritis.
Preparation Methods
a. Synthetic Routes
Fenoprofen can be synthesized through various methods. One common route involves the reaction of 2-chloro-3-methoxybenzoyl chloride with valeric acid (pentanoic acid) in the presence of a base. The resulting product is fenoprofen.
b. Reaction Conditions
The reaction typically occurs under reflux conditions with a suitable solvent (e.g., dichloromethane or ethyl acetate). The base, often triethylamine or pyridine, facilitates the acylation process.
c. Industrial Production
Industrial production of fenoprofen involves large-scale synthesis using optimized conditions. The compound is then purified and formulated into pharmaceutical products.
Chemical Reactions Analysis
Fenoprofen undergoes several reactions:
Acid-Base Reactions: Fenoprofen contains both acidic and basic functional groups, allowing it to participate in acid-base reactions.
Esterification: The synthesis process involves esterification of the carboxylic acid group.
Hydrolysis: Fenoprofen can be hydrolyzed back to its carboxylic acid form under specific conditions.
Common reagents include acyl chlorides, bases, and solvents. The major product is fenoprofen itself.
Scientific Research Applications
Fenoprofen has applications in various fields:
Medicine: It is used to manage pain, inflammation, and conditions like osteoarthritis and rheumatoid arthritis.
Chemistry: Researchers study its reactivity and interactions with other compounds.
Biology: Investigations explore its effects on cellular pathways and inflammation markers.
Industry: Fenoprofen is a key component in pharmaceutical formulations.
Mechanism of Action
Fenoprofen inhibits cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By blocking prostaglandin synthesis, it reduces pain and inflammation. The molecular targets are the active sites of COX enzymes.
Comparison with Similar Compounds
Fenoprofen shares similarities with other NSAIDs, such as ibuprofen, naproxen, and diclofenac. its unique structure distinguishes it from these compounds.
Properties
Molecular Formula |
C12H15ClO3 |
---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
5-(2-chloro-3-methoxyphenyl)pentanoic acid |
InChI |
InChI=1S/C12H15ClO3/c1-16-10-7-4-6-9(12(10)13)5-2-3-8-11(14)15/h4,6-7H,2-3,5,8H2,1H3,(H,14,15) |
InChI Key |
ADBHWAUFWXNCOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1Cl)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.